molecular formula C16H23BrN2O4S B1410297 Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 1704122-06-4

Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B1410297
CAS No.: 1704122-06-4
M. Wt: 419.3 g/mol
InChI Key: FZSFGOWSJGUTOY-UHFFFAOYSA-N
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Description

Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a sulfonyl group, and a bromomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the sulfonyl group. The bromomethylphenyl group is then added through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(3-bromo-4-methylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-5-6-13(11-14(12)17)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFGOWSJGUTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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